![molecular formula C18H19N7O2 B2596959 Ethyl 2-[bis(benzotriazol-1-ylmethyl)amino]acetate CAS No. 300678-15-3](/img/structure/B2596959.png)
Ethyl 2-[bis(benzotriazol-1-ylmethyl)amino]acetate
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Overview
Description
“Ethyl 2-[bis(benzotriazol-1-ylmethyl)amino]acetate” is a compound that involves benzotriazole. Benzotriazole is recognized as a versatile, useful, and successful synthesis protocol . It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
Synthesis Analysis
Benzotriazole methodology has grown to very high popularity due to its several advantages over other methodologies . It’s inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . For instance, the synthesis of 2-(benzotriazol-1-yl)-2H-azirines has been achieved in good yield by reacting with hydroxylamine and then with tosyl chloride followed by cyclization through a Neber reaction .Chemical Reactions Analysis
Benzotriazole can activate molecules toward numerous transformations . It has been demonstrated that benzotriazole-mediated synthesis of aziridines is possible . Preparation of such compounds was accomplished in four steps starting from benzotriazole in high yield .properties
IUPAC Name |
ethyl 2-[bis(benzotriazol-1-ylmethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-2-27-18(26)11-23(12-24-16-9-5-3-7-14(16)19-21-24)13-25-17-10-6-4-8-15(17)20-22-25/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJLHEWAOZMPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate |
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